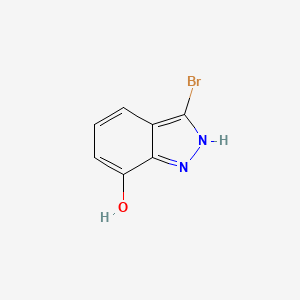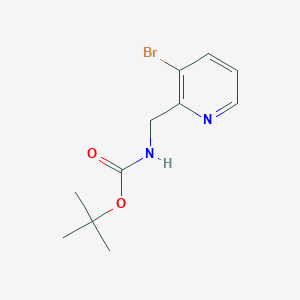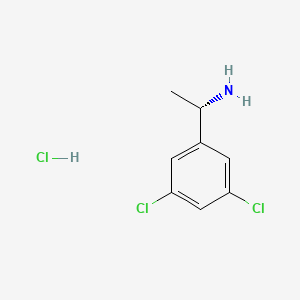
6-bromo-7-fluoro-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-bromo-7-fluoro-2,3-dihydro-1H-indole” is a heterocyclic compound with the molecular formula C8H7BrFN . It has a molecular weight of 216.05 . This compound is also known by its IUPAC name, 6-bromo-7-fluoroindoline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to an indoline ring . The InChI code for this compound is 1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.05 . Unfortunately, the search results do not provide additional information such as density, boiling point, melting point, or flash point .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives are pivotal in organic chemistry due to their presence in many natural products and pharmaceutical compounds. The classification of indole synthesis provides a structured approach to understanding how such compounds can be synthesized, offering a foundation for developing new methods relevant to 6-bromo-7-fluoro-2,3-dihydro-1H-indole. This classification encompasses various strategies for forming the indole core, highlighting the diverse routes available for synthesizing indole derivatives and their potential applications in creating complex molecules (Taber & Tirunahari, 2011).
C2-Functionalization of Indole via Umpolung
The C2-functionalization of indoles, including compounds similar to this compound, is crucial for synthesizing bioactive molecules. The umpolung strategy, which reverses the typical reactivity pattern of indole, allows for the introduction of functional groups at the C2 position, a key modification in the synthesis of pharmaceuticals and materials. This approach expands the utility of indoles in synthetic chemistry, offering new pathways for functionalizing molecules for specific applications (Deka, Deb, & Baruah, 2020).
Indole Derivatives in Pharmacology
Indole derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The indole nucleus's ability to mimic peptide structures and bind to enzymes facilitates the development of novel drugs with diverse modes of action. This versatility underscores the potential of this compound derivatives in exploring new therapeutic agents, particularly as antiviral compounds (Zhang, Chen, & Yang, 2014).
Pictet-Spengler Reaction in Indole Alkaloid Synthesis
The Pictet-Spengler reaction is a cornerstone in synthesizing indole-based alkaloids, including structures akin to this compound. This reaction facilitates the construction of tetrahydro-β-carboline scaffolds found in many natural and synthetic compounds with significant biological activities. The versatility of this reaction underscores its importance in the synthesis of indole alkaloids, highlighting its potential application in creating compounds with therapeutic value (Rao, Maiti, & Chanda, 2017).
Wirkmechanismus
Target of Action
The primary target of 6-bromo-7-fluoro-2,3-dihydro-1H-indole is the K-Ras oncogene . This oncogene plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. When mutated, it can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
This compound interacts with its target by acting as a heterocyclic reagent . It is used in the synthesis of electrophiles, which are capable of targeting the K-Ras oncogene . This interaction can lead to changes in the oncogene’s activity, potentially inhibiting its role in promoting cancerous growth .
Biochemical Pathways
By targeting the K-Ras oncogene, it likely influences the Ras/Raf/MEK/ERK pathway, a critical signaling pathway in cells that, when dysregulated, can contribute to the development of cancer .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its ability to target the K-Ras oncogene . By interacting with this target, the compound could potentially inhibit the oncogene’s activity, thereby disrupting uncontrolled cell proliferation associated with cancer .
Biochemische Analyse
Biochemical Properties
They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQVQHXICYZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

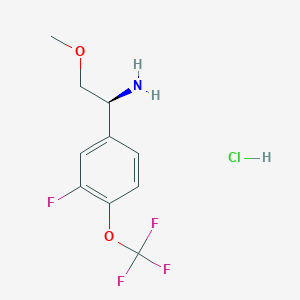


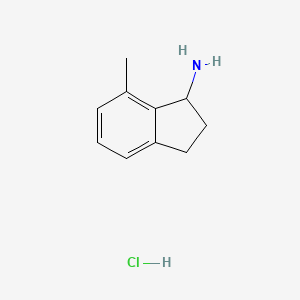

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)
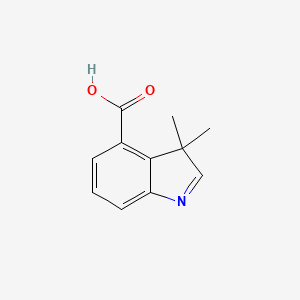
![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)

